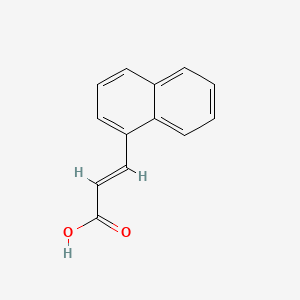

3-(1-Naphthyl)acrylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-naphthalen-1-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H,(H,14,15)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXMLUUYWNHQOR-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13026-12-5 | |

| Record name | 3-(1-Naphthyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013026125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-naphthyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Naphthyl)acrylic Acid: Synthesis, Characterization, and Applications in Antimicrobial Research and Materials Science

This guide provides a comprehensive technical overview of 3-(1-Naphthyl)acrylic acid (CAS Number: 13026-12-5), a versatile organic compound with significant potential in drug development and materials science. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth insights into its synthesis, characterization, and key applications, substantiated by established scientific literature.

Introduction: The Scientific Merit of this compound

This compound, a derivative of cinnamic acid, is characterized by the presence of a naphthalene moiety, which imparts unique photophysical and biological properties. Its rigid, aromatic structure makes it a valuable building block in supramolecular chemistry and a precursor for novel heterocyclic compounds.[1] Notably, its derivatives have shown promise as antimicrobial agents, addressing the critical need for new therapeutic strategies against resistant pathogens.[2] Furthermore, its photoresponsive nature has opened avenues for its application in the development of advanced photomechanical materials.[3] This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in cutting-edge research.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 13026-12-5 | [4] |

| Molecular Formula | C₁₃H₁₀O₂ | [4] |

| Molecular Weight | 198.22 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 210-214 °C | [5] |

| Solubility | Slightly soluble in water | [5] |

| IUPAC Name | (2E)-3-(naphthalen-1-yl)prop-2-enoic acid | [4] |

Analytical Characterization:

For unequivocal identification and purity assessment, a combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure. The ¹H NMR spectrum of acrylic acid typically shows three quadruplets for the vinyl protons.[6][7] For this compound, additional signals corresponding to the naphthyl group will be present in the aromatic region.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for determining the purity of this compound. A typical mobile phase would consist of a water/acetonitrile gradient containing a small percentage of an acid like phosphoric acid to suppress ionization.[8][9] Detection is commonly performed using a UV detector at around 210 nm.[10]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.

Synthesis of this compound via the Perkin Reaction

The Perkin reaction is a classical and effective method for the synthesis of α,β-unsaturated aromatic acids, like this compound.[11][12] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[11]

Reaction Scheme:

1-Naphthaldehyde + Acetic Anhydride --(Potassium Acetate)--> this compound + Acetic Acid

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general Perkin reaction procedures for cinnamic acid derivatives.[11][12][13]

Materials:

-

1-Naphthaldehyde

-

Acetic anhydride

-

Anhydrous potassium acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

-

Buchner funnel and filter paper

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask equipped with a stir bar and reflux condenser, combine 1-naphthaldehyde, acetic anhydride, and freshly fused, anhydrous potassium acetate in an appropriate molar ratio (typically a slight excess of the anhydride and acetate).

-

Reaction: Heat the mixture under reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully add water to the reaction mixture to hydrolyze the excess acetic anhydride.

-

Precipitation: Acidify the mixture with concentrated hydrochloric acid until the pH is acidic. This will precipitate the crude this compound.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product as a crystalline solid.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using melting point determination, NMR, and HPLC to confirm its identity and purity.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous potassium acetate is crucial as the presence of water can hydrolyze the acetic anhydride, reducing the yield.

-

Reflux: Heating under reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Acidification: The carboxylic acid product is soluble in its salt form in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the insoluble acid.

-

Recrystallization: This purification technique is based on the differential solubility of the product and impurities in a given solvent at different temperatures, leading to a highly purified final product.

Key Applications and Associated Protocols

Precursor for Antimicrobial Heterocyclic Compounds

This compound serves as a valuable starting material for the synthesis of novel heterocyclic compounds with potential antimicrobial activity.[2] Cinnamic acid and its derivatives have been shown to possess antibacterial and antifungal properties.[1][14] The proposed mechanism of action for some cinnamic acid derivatives involves the disruption of the microbial cell membrane.[15]

Workflow for Synthesis of Pyridazinone Derivatives:

Caption: Synthesis of Pyridazinone Derivatives from this compound.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[16][17][18]

Materials:

-

Pure this compound or its derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plate to achieve a range of test concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well containing the test compound dilutions. Include positive (microbe + broth, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validating System:

-

The inclusion of a positive control (growth control) ensures that the microorganisms are viable and the growth medium is appropriate.

-

The negative control (sterility control) confirms that the medium and plate are not contaminated.

-

Running a known antibiotic as a reference standard helps to validate the assay's accuracy.

Research in Photomechanical Materials

The naphthyl group in this compound allows it to undergo [2+2] photocycloaddition reactions in the solid state upon exposure to UV light.[3] This photochemical reaction can induce mechanical stress within the crystal lattice, leading to macroscopic effects such as bending, twisting, or shattering. This property is being explored for the development of photoactuators and other light-responsive materials.

Diagram of [2+2] Photocycloaddition:

Caption: [2+2] Photocycloaddition of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a compound of considerable scientific interest, with demonstrated and potential applications in both antimicrobial drug discovery and materials science. Its synthesis is achievable through established organic reactions, and its unique properties can be harnessed for the development of novel technologies. This guide provides a foundational framework for researchers to explore the potential of this versatile molecule. Further research into its specific mechanisms of action and optimization of its properties will undoubtedly lead to exciting new discoveries.

References

- Fawzy, A. S. et al. (2017). 3-(1-Naphthoyl)Acrylic Acid as Substrate for the Synthesis of Novel Heterocyclic Compounds with Expected Antimicrobial Activity. J Pharm Sci Bioscientific Res, 7(2), 167-173.

- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349.

- Sanquer, F. et al. (2005). Process for preparing (meth)acrylic anhydride.

- Lee, J. W. et al. (2020). A novel biosynthetic pathway for the production of acrylic acid through β-alanine route in escherichia coli. Metabolic Engineering, 61, 179-188.

- OSHA. Acrylic Acid.

- TCI Chemicals. (n.d.). This compound.

- Li, H. et al. (2024). Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid Stimulated by Solid-State [2 + 2] Photocycloaddition. Crystals, 14(5), 441.

- Malheiro, J. F. et al. (2022). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Antibiotics, 11(11), 1541.

- Mitra, S. K. (n.d.). Determination of Acrylic acid emissions from industrial process by HPLC. Mitrask.

- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Molecules, 27(19), 6649.

- Orozco-Crespo, E. et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology, 105(3), 989-1003.

- PubChem. (n.d.). This compound.

- Waites, K. B. et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- Wikipedia. (n.d.). Perkin reaction.

- SIELC Technologies. (n.d.). HPLC Determination of Acrylic Acid on Primesep B Column.

- Stankovic, S. et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(16), 4966.

- Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). HAYATI Journal of Biosciences, 30(6), 1109-1118.

- Organic Syntheses. (n.d.). furylacrylic acid.

- Tapalskiy, D. V., & Bilskiy, I. Y. (2021). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.

- Straathof, A. J. J. et al. (2005). Feasibility of Acrylic Acid Production by Fermentation. Applied Microbiology and Biotechnology, 67(6), 727-734.

- Name Reactions in Organic Synthesis. (n.d.). Perkin Reaction.

- Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2022). AIP Conference Proceedings, 2646(1), 020002.

- Lim, D. W. et al. (2021). Preparation of Radiation Cross-Linked Poly(Acrylic Acid) Hydrogel Containing Metronidazole with Enhanced Antibacterial Activity. Polymers, 13(16), 2690.

- Waters. (n.d.).

- ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B).

- MI - Microbiology. (n.d.). Broth Microdilution.

- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (2021). IOP Conference Series: Earth and Environmental Science, 781(4), 042045.

- ResearchGate. (n.d.). Effect of (a) acrylic acid and (b) maleic acid concentrations on the antioxidant property of the polystyrene (Psty)-based nanocomposites.

- de-Souza-Silva, C. M. et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.

- A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (2013). Revue Roumaine de Chimie, 58(1), 65-72.

- Fisher Scientific. (n.d.). This compound, 98%.

- Scribd. (n.d.). Broth Microdilution Guide for Labs.

- ResearchGate. (n.d.). Synthesis of the compounds: (I) 3-nitro-1,8-naphthalic anhydride, amine...

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof - Google Patents [patents.google.com]

- 4. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13026-12-5 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. osha.gov [osha.gov]

- 9. mitrask.com [mitrask.com]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Perkin reaction - Wikipedia [en.wikipedia.org]

- 12. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. scribd.com [scribd.com]

beta-(1-Naphthyl)acrylic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight of β-(1-Naphthyl)acrylic Acid for Advanced Research and Drug Development

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, precision is paramount. The fundamental properties of chemical intermediates dictate the success of synthesis, the purity of active pharmaceutical ingredients (APIs), and the ultimate safety and efficacy of a therapeutic agent. β-(1-Naphthyl)acrylic acid, a key building block and pharmaceutical intermediate, is no exception. Its utility in complex organic synthesis demands a thorough understanding of its core physicochemical characteristics.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive examination of a critical, yet foundational, parameter: the molecular weight of β-(1-Naphthyl)acrylic acid. We will move beyond the theoretical value to explore its profound implications in experimental design, quality control, and regulatory compliance. This document is structured to provide not just data, but actionable insights and field-proven methodologies for its verification, ensuring the integrity of your research and development pipeline.

Core Physicochemical Properties and Identifiers

The identity and quality of a chemical intermediate begin with its fundamental properties. β-(1-Naphthyl)acrylic acid is an aromatic carboxylic acid whose structure directly informs its molecular weight. The precise molecular weight is calculated based on the sum of the atomic masses of its constituent atoms using the most abundant isotopes.

According to the National Institute of Standards and Technology (NIST), the molecular formula for β-(1-Naphthyl)acrylic acid is C₁₃H₁₀O₂[1]. This composition yields a monoisotopic mass of 198.068079557 Da and an average molecular weight of 198.2173 g/mol [1]. For routine laboratory use and documentation, this value is often rounded to 198.22 g/mol [2][3][4][5].

Table 1: Core Properties of β-(1-Naphthyl)acrylic acid

| Parameter | Value | Source(s) |

| Chemical Name | (2E)-3-(naphthalen-1-yl)prop-2-enoic acid | PubChem[2], Thermo Scientific[4] |

| Synonyms | β-(1-Naphthyl)acrylic acid, 3-(1-Naphthyl)acrylic acid | NIST[1], PubChem[2] |

| CAS Number | 13026-12-5 | NIST[1], PubChem[2] |

| Molecular Formula | C₁₃H₁₀O₂ | NIST[1][6], PubChem[2] |

| Average Molecular Weight | 198.2173 g/mol | NIST WebBook[1] |

| Commonly Used MW | 198.22 g/mol | PubChem[2], ChemicalBook[3][5] |

| Monoisotopic Mass | 198.068079557 Da | PubChem[2] |

The Criticality of Molecular Weight in Pharmaceutical R&D

An accurate understanding and verification of molecular weight is not merely an academic exercise; it is a cornerstone of scientific integrity and a requirement for regulatory compliance.[7][8] In the context of drug development, this single parameter is integral to several critical workflows:

-

Stoichiometric Precision: All synthetic pathways rely on precise molar ratios of reactants, catalysts, and reagents. Using an incorrect molecular weight for β-(1-Naphthyl)acrylic acid leads to flawed stoichiometric calculations, resulting in suboptimal reaction yields, increased impurity formation, and wasted resources.

-

Analytical Method Validation: The preparation of standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) requires exact concentrations. Molecular weight is the direct link between the mass of a substance and its molarity, making it essential for creating accurate calibration curves and ensuring the quantitative reliability of these methods.

-

Quality Control (QC) and Batch Release: For any pharmaceutical intermediate, identity confirmation is a non-negotiable QC test.[9][10] Experimental verification of the molecular weight serves as a primary identity check, confirming that the correct material has been synthesized or received from a supplier. It is a key parameter reported on a Certificate of Analysis (CoA) for batch release.[8]

-

Structural Elucidation: While techniques like NMR and IR spectroscopy provide detailed structural information, mass spectrometry provides the definitive molecular formula by confirming the total mass of the molecule.[11] This is crucial for distinguishing between isomers or identifying unexpected adducts.

Experimental Verification: A Self-Validating Workflow

Confirming the molecular weight of β-(1-Naphthyl)acrylic acid is a routine yet critical procedure in a regulated laboratory. Mass spectrometry (MS) is the definitive technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[12][13] The peak corresponding to the intact ionized molecule, known as the molecular ion peak, provides direct confirmation of the molecular weight.[12][14]

The following workflow and protocol describe a self-validating system for the identity confirmation and molecular weight verification of a β-(1-Naphthyl)acrylic acid sample.

Quality Control Workflow for Incoming Intermediates

Caption: A typical QC workflow for verifying an incoming chemical intermediate.

Protocol: Molecular Weight Determination by LC-MS (ESI)

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source, a robust and common method for analyzing moderately polar, non-volatile compounds like β-(1-Naphthyl)acrylic acid.

Causality: ESI is chosen as the ionization technique because it is a "soft" ionization method, meaning it is less likely to cause fragmentation of the parent molecule.[12] This increases the probability of observing the intact molecular ion, which is essential for confirming the molecular weight.

Step 1: Standard and Sample Preparation

-

Objective: To create a dilute, particle-free solution suitable for injection into the LC-MS system.

-

Procedure: a. Accurately weigh approximately 1 mg of the β-(1-Naphthyl)acrylic acid sample. b. Dissolve the sample in 10 mL of a suitable solvent (e.g., a 50:50 mixture of Acetonitrile:Water) to create a stock solution of ~100 µg/mL. Rationale: This solvent system is compatible with reversed-phase chromatography and promotes ionization. c. Perform a further 1:100 dilution of the stock solution with the same solvent to yield a final concentration of ~1 µg/mL. Rationale: Lower concentrations prevent detector saturation and minimize ion suppression effects. d. Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

Step 2: Instrumentation and Method Parameters

-

Objective: To configure the LC-MS system to separate the analyte from potential impurities and detect its mass.

-

Procedure (Example Parameters):

-

LC System:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acidifies the mobile phase, promoting protonation of the analyte and enhancing signal in positive ion mode.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

MS System (ESI Source):

-

Ionization Mode: Positive (+ESI). Rationale: The carboxylic acid group can be protonated to form a positive ion [M+H]⁺.

-

Mass Range: Scan m/z 50 - 500. Rationale: This range comfortably includes the expected mass of the analyte.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

-

Step 3: Data Acquisition and Interpretation

-

Objective: To acquire the mass spectrum and identify the molecular ion peak.

-

Procedure: a. Inject the prepared sample. b. Acquire the data. The output will be a chromatogram (intensity vs. time) and a mass spectrum for the eluting peak(s). c. Extract the mass spectrum corresponding to the main chromatographic peak. d. Validation Check: Look for a prominent peak corresponding to the expected protonated molecule, [M+H]⁺.

- Theoretical Molecular Weight (M) = 198.22

- Expected Ion [M+H]⁺ = 198.22 + 1.0078 (mass of H⁺) = 199.23 m/z e. The presence of a base peak or a significant peak at m/z 199.23 confirms the molecular weight and, by extension, the identity of β-(1-Naphthyl)acrylic acid. NIST provides reference mass spectra for this compound which can be used for comparison.[15]

Core Principle of Mass Spectrometry

Caption: The fundamental components and process of a mass spectrometer.

Conclusion

The molecular weight of β-(1-Naphthyl)acrylic acid, 198.2173 g/mol , is a fundamental constant that serves as a pillar for its use in research and development. It is the bedrock for reproducible synthesis, accurate analytics, and robust quality control. As demonstrated, the theoretical value must be coupled with rigorous experimental verification, for which LC-MS is an indispensable tool. By implementing self-validating workflows and understanding the causality behind the chosen analytical methods, researchers and drug development professionals can ensure the integrity of their materials and the reliability of their results, paving the way for successful and compliant downstream applications.

References

-

National Institute of Standards and Technology. (n.d.). β-(1-Naphthyl)acrylic acid. NIST Chemistry WebBook. [Link]

-

Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. [Link]

-

TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. [Link]

-

National Institute of Standards and Technology. (n.d.). β-(1-Naphthyl)acrylic acid. NIST Chemistry WebBook (alternative view). [Link]

-

National Institute of Standards and Technology. (n.d.). β-(1-Naphthyl)acrylic acid Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of «beta»-(1-Naphthyl)acrylic acid (CAS 13026-12-5). [Link]

-

HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. [Link]

-

Gamen, F., et al. (2015). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. [Link]

-

A Manufacturer's Perspective. (n.d.). Quality Control in Pharmaceutical Intermediates. [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Shriram Food and Pharma Research Center. (2024). Quality Control Testing in Pharmaceutical Industries. [Link]

-

ELGA LabWater. (2021). The Ultimate Guide to Pharmaceutical Quality Control Testing. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Fiveable. (n.d.). 1.3 Mass spectrometry (MS). Organic Chemistry II. [Link]

-

Gamen, F., et al. (2015). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. National Center for Biotechnology Information. [Link]

-

SGS United Kingdom. (n.d.). Quality Control Release Testing for Pharmaceutical Products. [Link]

-

ACS Publications. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters. [Link]

-

Bettersize Instruments. (2021). Measuring the Molecular Weight of Molecules via Static Light Scattering. [Link]

Sources

- 1. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 2. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 4. fishersci.pt [fishersci.pt]

- 5. 13026-12-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 7. cGMP Pharmaceutical Quality Control Testing [intertek.com]

- 8. nbinno.com [nbinno.com]

- 9. shriramlab.org [shriramlab.org]

- 10. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]

- 11. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 12. tutorchase.com [tutorchase.com]

- 13. fiveable.me [fiveable.me]

- 14. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 1-Naphthaleneacrylic Acid

Introduction

1-Naphthaleneacrylic acid, more commonly known by the acronym NAA, is a synthetic organic compound that functions as a plant hormone belonging to the auxin family.[1][2] Its chemical structure features a carboxymethyl group attached to the '1-position' of a naphthalene core.[3] This guide provides a comprehensive overview of the core physical and chemical properties of 1-Naphthaleneacrylic acid, offering critical data and procedural insights for researchers, scientists, and professionals in drug development and agricultural science. Understanding these fundamental properties is paramount for its effective application in tissue culture, horticulture, and experimental research, ensuring consistency, safety, and efficacy in its use.[1][2]

Chemical and Molecular Identity

A precise understanding of a compound's identity is the foundation of all scientific investigation. The following table summarizes the key identifiers for 1-Naphthaleneacrylic acid.

| Identifier | Value | Source(s) |

| IUPAC Name | (Naphthalen-1-yl)acetic acid | [3] |

| Synonyms | α-Naphthaleneacetic acid, Naphthylacetic acid | [1][3] |

| CAS Number | 86-87-3 | [1][4][5] |

| Molecular Formula | C₁₂H₁₀O₂ | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [1][2][5] |

| Chemical Structure | A naphthalene ring substituted at the 1-position with a carboxymethyl group (-CH₂COOH). | [3] |

Core Physical Properties

The physical characteristics of 1-Naphthaleneacrylic acid dictate its behavior in various experimental and application settings, from dissolution in solvents to its stability over time.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder or needles. | [1][2][5] |

| Odor | Odorless. | [1][2][5] |

| Melting Point | 135 °C[5]; 141-143 °C[1][2] | [1][2][5] |

| Boiling Point | Decomposes upon heating.[5] An estimated boiling point is 280.69°C.[1] | [1][5] |

| Water Solubility | 420 mg/L (at 20 °C).[3][5] It is generally described as slightly soluble in cold water and more soluble in hot water.[1][2] | [1][2][3][5] |

| Solubility in Organic Solvents | Soluble in acetone, ether, chloroform, benzene, acetic acid, and alkali solutions.[1][2][5] Slightly soluble in ethanol.[1][5] | [1][2][5] |

| pKa | 4.23[5]; 4.24[3]; Predicted: 4.30[1][2] | [1][2][3][5] |

| LogP (Octanol/Water Partition Coefficient) | 2.24 | [1][5] |

| Vapor Pressure | 1.59 x 10⁻⁵ mmHg | [5] |

| pH | 3.0 (0.6 g/L aqueous solution at 25°C) | [1][2] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 1-Naphthaleneacrylic acid.

-

UV-Visible (UV-Vis) Spectroscopy: In solution, NAA exhibits characteristic absorption bands in the UV region, which can be used for quantitative analysis. The naphthalene ring system is the primary chromophore responsible for its UV absorption.

-

Infrared (IR) Spectroscopy: The IR spectrum of NAA is distinguished by characteristic absorption bands corresponding to its functional groups. Key peaks include a broad band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O (carbonyl) stretch, and several peaks corresponding to the C=C stretching of the aromatic naphthalene ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the naphthalene ring and the methylene protons of the acetic acid side chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of NAA. Techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) are highly sensitive for detecting and quantifying trace amounts of NAA in various matrices, including agricultural products and soil.[6][7]

Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity of 1-Naphthaleneacrylic acid.

-

Stability: The compound is stable under normal storage conditions but is hygroscopic.[1]

-

Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: 1-Naphthaleneacrylic acid is incompatible with strong oxidizing agents (like chlorates, nitrates, and peroxides) and strong bases.[2][9] Contact with these substances can cause fires or explosions.[2]

-

Safety: It is harmful if swallowed and causes serious eye irritation.[4][8][10] It may also cause skin and respiratory irritation.[9][10] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling the substance.[9][10]

Experimental Protocols

The following protocols describe standard methods for determining key physical properties of 1-Naphthaleneacrylic acid.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental physical property used to identify a pure solid compound and assess its purity. Impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: Ensure the 1-Naphthaleneacrylic acid sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approx. 135-143°C).

-

Observation: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Causality: This method determines the saturation concentration of a substance in a solvent, a critical parameter for formulation and bioavailability studies. It relies on achieving equilibrium between the dissolved and undissolved solute.

Methodology:

-

Preparation: Add an excess amount of 1-Naphthaleneacrylic acid to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and place it in a mechanical shaker or agitator within a constant temperature bath (e.g., 25°C).

-

Shaking: Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the mixture to stand undisturbed in the temperature bath for at least 24 hours to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a non-adsorbing filter (e.g., 0.45 µm PTFE syringe filter) to remove any suspended microcrystals.[11]

-

Analysis: Quantify the concentration of 1-Naphthaleneacrylic acid in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7][11]

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Analytical Workflows

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1-Naphthaleneacrylic acid.

Typical Analytical Workflow

The diagram below illustrates a generalized workflow for the extraction and analysis of NAA from a sample matrix, such as an agricultural product.[6][11]

Caption: Generalized workflow for NAA analysis.

Synthetic Pathway Overview

1-Naphthaleneacrylic acid is typically synthesized via the condensation reaction of naphthalene with chloroacetic acid.[12][13] The process often utilizes catalysts and specific temperature controls to achieve optimal yields.[13][14]

Caption: Simplified synthesis pathway for 1-NAA.

Conclusion

The physical properties of 1-Naphthaleneacrylic acid—from its crystalline appearance and melting point to its specific solubility profile and spectroscopic signatures—are defining characteristics that govern its scientific and commercial applications. A thorough understanding and precise measurement of these properties are essential for any researcher or scientist aiming to utilize this potent synthetic auxin. The data and protocols presented in this guide serve as a foundational resource for ensuring accurate, repeatable, and safe handling and application of 1-Naphthaleneacrylic acid in a professional laboratory setting.

References

- Analytical Method for 1-Naphthaleneacetic Acid (Agricultural Products). (n.d.). Provisional Translation.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1-Naphthylacetic acid.

- ChemicalBook. (2025). 1-Naphthaleneacetic acid | 86-87-3.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6862, 1-Naphthaleneacetic Acid.

- ChemicalBook. (n.d.). 1-Naphthaleneacetic acid CAS#: 86-87-3.

- Sigma-Aldrich. (2025, July 21). SAFETY DATA SHEET: 1-Naphthaleneacetic acid.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 1-Naphthaleneacetic acid.

- Flinn Scientific. (2014, March 21). 1-Naphthaleneacetic Acid SDS (Safety Data Sheet).

- Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Naphthaleneacetic acid.

- ChemicalBook. (n.d.). 1-naphthaleneacetic acid synthesis.

- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.

- Chemistry Stack Exchange. (2021, May 11). Synthesis of 1-naphthaleneacetic acid: Methods.

- Google Patents. (n.d.). US2655531A - Method of making naphthaleneacetic acid.

- European Union Reference Laboratory for Pesticides. (n.d.). Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke.

- Merck Millipore. (n.d.). Determination and study on dissipation of 1-naphthylacetic acid in garlic and soil using high performance liquid chromatography-tandem mass spectrometry.

Sources

- 1. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]

- 2. 1-Naphthaleneacetic acid CAS#: 86-87-3 [m.chemicalbook.com]

- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. merckmillipore.com [merckmillipore.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 1-Naphthaleneacetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. bio.vu.nl [bio.vu.nl]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. 1-Naphthaleneacetic acid synthesis - chemicalbook [chemicalbook.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. US2655531A - Method of making naphthaleneacetic acid - Google Patents [patents.google.com]

Spectral data of 3-(1-Naphthyl)acrylic acid

An In-depth Technical Guide to the Spectral Data of 3-(1-Naphthyl)acrylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 13026-12-5), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3][4][5] As a derivative of cinnamic acid, its structural elucidation is critical for quality control, reaction monitoring, and regulatory compliance. This document offers researchers, scientists, and drug development professionals a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data of the title compound. The guide emphasizes the causal relationships between molecular structure and spectral output, provides validated experimental protocols, and is grounded in authoritative data from established spectral databases.

Introduction and Molecular Overview

This compound, with the molecular formula C₁₃H₁₀O₂, is an aromatic carboxylic acid with a molecular weight of 198.22 g/mol .[1][6] Its structure features a rigid naphthyl group conjugated with an acrylic acid moiety. This extended π-system is fundamental to its chemical and spectroscopic properties. The compound typically appears as a white to light yellow crystalline powder and is slightly soluble in water.[1][5] The IUPAC name for the commonly available E-isomer is (2E)-3-(naphthalen-1-yl)prop-2-enoic acid.[6]

Understanding the spectral signature of this molecule is paramount for confirming its identity and purity, particularly when synthesized for use in further chemical transformations, such as in the development of novel therapeutic agents.[7][8] This guide will dissect each major spectroscopic technique as it applies to this compound.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

2.1. Core Principle & Causality

Infrared (IR) spectroscopy probes the vibrational modes of molecules. When exposed to infrared radiation, functional groups absorb energy at specific frequencies, causing their bonds to stretch, bend, or vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, the key diagnostic regions are those corresponding to the carboxylic acid O-H and C=O bonds, the vinylic C=C bond, and the aromatic C-H and C=C bonds of the naphthyl ring.

2.2. Experimental Protocol: KBr Pellet Method

A robust and standard method for acquiring the IR spectrum of a solid sample is as follows:

-

Preparation: Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted.

2.3. Data Interpretation and Summary

The gas-phase FT-IR spectrum of this compound is available through the NIST Chemistry WebBook.[9] The key absorption bands are interpreted below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |

| ~3500-2500 | Broad | O-H stretch (hydrogen-bonded) | Carboxylic Acid |

| ~3050 | Medium-Weak | C-H stretch | Aromatic & Vinylic |

| ~1700 | Strong, Sharp | C=O stretch (conjugated) | Carboxylic Acid |

| ~1630 | Medium | C=C stretch | Vinylic |

| ~1600, 1510, 1450 | Medium-Weak | C=C skeletal vibrations | Naphthyl Ring |

| ~1300 | Medium | C-O stretch | Carboxylic Acid |

| ~980 | Strong | =C-H out-of-plane bend (trans) | Vinylic |

| ~800-750 | Strong | C-H out-of-plane bend | Naphthyl Ring |

Causality Insights:

-

The broadness of the O-H stretch is a classic indicator of hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state.

-

The C=O stretching frequency is slightly lower than that of a saturated carboxylic acid (~1710 cm⁻¹) due to conjugation with the C=C double bond and the naphthyl ring. This delocalization of electron density weakens the C=O bond, lowering the energy required to excite its stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Core Principle & Causality

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. It maps the chemical environment of ¹H (proton) and ¹³C nuclei by measuring their absorption of radiofrequency energy in a strong magnetic field. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) are key parameters for structural assignment.

3.2. Experimental Protocol: Sample Preparation

-

Solvent Selection: Choose an appropriate deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Caption: Key proton environments and a typical NMR workflow.

3.3. ¹H NMR Spectral Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~12.5 | broad s | - | 1H | H -OOC | The acidic proton is highly deshielded and often exchanges, leading to a broad singlet. |

| ~8.3-8.5 | d | ~16 | 1H | Naphthyl-CH = | This vinylic proton (Hβ) is deshielded by the anisotropic effect of the naphthyl ring and is coupled to Hα. |

| ~7.5-8.2 | m | - | 7H | Ar-H | The seven protons of the naphthyl ring appear as a complex series of multiplets in the aromatic region. |

| ~6.6-6.8 | d | ~16 | 1H | =CH -COOH | This vinylic proton (Hα) is coupled to Hβ. The large J value confirms the trans (E) stereochemistry. |

3.4. ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O | The carbonyl carbon of the carboxylic acid is significantly deshielded by the two oxygen atoms. |

| ~145 | Naphthyl-C H= | The β-vinylic carbon is deshielded by the adjacent naphthyl group. |

| ~120-135 | Naphthyl C & C -H | Ten distinct signals are expected for the naphthyl ring carbons (3 quaternary, 7 tertiary). |

| ~122 | =C H-COOH | The α-vinylic carbon is less deshielded than the β-carbon. |

Mass Spectrometry (MS) Analysis

4.1. Core Principle & Causality

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), revealing the molecular weight and providing structural clues based on the fragmentation pattern.

4.2. Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.

-

Vaporization & Ionization: The sample is heated under vacuum to vaporize it and then passed into an ionization chamber where it is bombarded with a 70 eV electron beam.

-

Analysis: The generated positive ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their m/z ratio.

-

Detection: The abundance of each ion is measured, generating the mass spectrum.

4.3. Data Interpretation and Fragmentation

The mass spectrum provides clear evidence for the molecular formula.[6][10]

| m/z | Proposed Fragment | Formula | Significance |

| 198 | [M]⁺ | [C₁₃H₁₀O₂]⁺ | Molecular Ion Peak |

| 153 | [M - COOH]⁺ | [C₁₂H₉]⁺ | Loss of the carboxyl radical. A very stable, prominent fragment. |

| 152 | [M - HCOOH]⁺ | [C₁₂H₈]⁺ | Loss of formic acid. |

| 127 | [C₁₀H₇]⁺ | [C₁₀H₇]⁺ | Naphthyl cation. |

Primary Fragmentation Pathway: The most significant fragmentation event is the cleavage of the bond between the vinylic carbon and the carboxyl group, leading to the highly stable naphthyl-ethene radical cation at m/z 153.[6]

Caption: Primary fragmentation pathways in EI-MS.

Conclusion

The collective spectral data provides an unambiguous structural confirmation of this compound. FT-IR confirms the presence of the key carboxylic acid and conjugated aromatic-alkene functional groups. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the trans configuration of the double bond and the substitution pattern of the naphthyl ring. Finally, mass spectrometry validates the molecular weight of 198 g/mol and reveals a characteristic fragmentation pattern dominated by the loss of the carboxyl group. This comprehensive spectral guide serves as an authoritative reference for researchers engaged in the synthesis, quality control, and application of this important chemical compound.

References

-

This compound | C13H10O2 | CID 1521748 . PubChem, National Institutes of Health. [Link]

-

β-(1-Naphthyl)acrylic acid - IR Spectrum . NIST Chemistry WebBook, SRD 69. [Link]

-

Cinnamic Acid Derivatives and Their Biological Efficacy . MDPI. [Link]

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts . National Institutes of Health. [Link]

-

Multifunctional Cinnamic Acid Derivatives . National Institutes of Health, PMC. [Link]

-

Synthesis of a. 3-(2-naphthyl)acrylic acid . PrepChem.com. [Link]

-

Spectroscopic analysis of cinnamic acid using quantum chemical calculations . ResearchGate. [Link]

-

Spectral Database for Organic Compounds, SDBS . UW-Madison Libraries. [Link]

-

Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid . Royal Society of Chemistry. [Link]

-

Spectral Database for Organic Compounds . Bioregistry. [Link]

-

β-(1-Naphthyl)acrylic acid . NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds . Re3data.org. [Link]

-

Spectral Database for Organic Compounds (SDBS) . DATACC. [Link]

-

β-(1-Naphthyl)acrylic acid - Mass Spectrum . NIST Chemistry WebBook, SRD 69. [Link]

-

13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) . NP-MRD. [Link]

-

(2E)-3-(1-Naphthyl)-2-propenoic acid - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B) . ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

This compound . Seven Chongqing Chemdad Co., Ltd. [Link]

-

Infrared Spectroscopy of Polymers X: Polyacrylates . Spectroscopy Online. [Link]

-

FT-IR spectra of acrylic acid (AA), poly acrylic acid hydrogel (PAA) and Ag-PAA nanocomposite . ResearchGate. [Link]

-

Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels . SciSpace. [Link]

Sources

- 1. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 2. This compound | 13026-12-5 [chemicalbook.com]

- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 4. This compound | 13026-12-5 [amp.chemicalbook.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multifunctional Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

- 10. β-(1-Naphthyl)acrylic acid [webbook.nist.gov]

The Latent Potential of 3-(1-Naphthyl)acrylic Acid: A Technical Guide to its Biological Activity

Introduction

3-(1-Naphthyl)acrylic acid, a molecule characterized by the fusion of a naphthalene ring to an acrylic acid moiety, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery.[1][2] Its structural architecture, combining a bulky, hydrophobic naphthyl group with a reactive carboxylic acid function, suggests a potential for diverse biological interactions. While direct and extensive research on the intrinsic biological activity of this compound remains notably sparse in publicly available literature, a compelling body of evidence from studies on its close derivatives points towards a promising future in the development of novel therapeutic agents.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of this compound. By examining the established pharmacological profiles of its derivatives, we can infer and propose avenues for future investigation into the parent compound. This document will delve into the antimicrobial, antifungal, and anticancer activities observed in analogous structures, detailing the underlying scientific rationale and experimental methodologies that pave the way for unlocking the full therapeutic potential of this intriguing molecule.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its potential biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀O₂ | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| IUPAC Name | (2E)-3-(naphthalen-1-yl)prop-2-enoic acid | PubChem[1] |

| CAS Number | 13026-12-5 | ChemicalBook[3] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| Solubility | Slightly soluble in water | ChemicalBook[3] |

Antimicrobial and Antifungal Potential: An Extrapolation from Derivatives

Insights from 3-(1-Naphthoyl)acrylic Acid Derivatives

A key study in this area involves the use of a closely related compound, 3-(1-naphthoyl)acrylic acid, as a substrate for the synthesis of novel heterocyclic compounds.[4] This research demonstrated that the resulting pyridazinone, oxazinone, and furanone derivatives exhibited antimicrobial activities.[4] The underlying principle is that the naphthyl group provides a lipophilic anchor, facilitating membrane interaction, while the heterocyclic moieties introduce specific functionalities that can interfere with microbial cellular processes.

Experimental Protocol: Synthesis and Antimicrobial Screening of Heterocyclic Derivatives

The following generalized protocol is based on the synthesis of antimicrobial agents from a naphthoyl acrylic acid precursor.[4]

-

Aza-Michael Addition: 3-(1-Naphthoyl)acrylic acid is reacted with various nitrogen nucleophiles (e.g., amines) to form Aza-Michael adducts. This reaction introduces a key nitrogen-containing functional group.

-

Cyclization: The adducts are then reacted with reagents such as hydrazine hydrate or hydroxylamine hydrochloride to form heterocyclic ring systems like pyridazinones and oxazinones.

-

Antimicrobial Assay: The newly synthesized compounds are screened for antimicrobial activity using standard methods such as the agar well diffusion assay or broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

The Role of the Naphthyl Moiety in Antimicrobial Activity

The naphthalene ring is a common feature in many compounds with demonstrated antimicrobial and antifungal properties. Its large, planar, and lipophilic nature is thought to facilitate intercalation into bacterial cell membranes, leading to disruption of membrane integrity and function. This is a crucial first step in the mechanism of action for many antimicrobial agents. Furthermore, the naphthyl group can engage in π-π stacking interactions with biological macromolecules, potentially inhibiting essential enzymes or disrupting protein-protein interactions within the pathogen. Studies on naphthylamine derivatives have shown them to possess both antibacterial and antifungal properties, with some compounds exhibiting activity comparable to established drugs like aminopenicillins and fluconazole.[5] Similarly, 2-acylated naphthohydroquinones have demonstrated significant antifungal activity, particularly against Candida species.[6]

Anticancer Activity: A Promising Frontier for Naphthyl Acrylamide Analogues

The exploration of this compound derivatives in the context of cancer therapy has yielded promising results. Research has focused on modifying the acrylic acid portion of the molecule to create potent antiproliferative agents.

2-Cyano-3-(naphthalen-1-yl) Acryloyl Amide Analogues

A significant study detailed the synthesis and anticancer evaluation of a series of 2-cyano-3-(naphthalen-1-yl) acryloyl amide analogues.[7] These compounds were synthesized by reacting 2-cyano-3-(naphthalen-1-yl)acryloyl chloride with various nitrogen nucleophiles.[7] Several of the resulting derivatives demonstrated potent antiproliferative activity against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).[7]

Experimental Protocol: Evaluation of Antiproliferative Activity

The following protocol outlines a standard method for assessing the anticancer effects of new chemical entities, as applied to the aforementioned naphthyl acryloyl amide analogues.[7]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

MTT Assay: The antiproliferative activity is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.

-

Potential Mechanisms of Anticancer Action

While the precise mechanisms of action for these derivatives are still under investigation, several possibilities can be proposed based on their chemical structures. The presence of the cyano and amide functionalities introduces opportunities for hydrogen bonding and other polar interactions with biological targets. The naphthyl group can contribute to binding through hydrophobic interactions within the active sites of enzymes or receptors crucial for cancer cell proliferation.

One potential mechanism of action for compounds containing a naphthyl group is the inhibition of the proteasome. The naphthyl ring can occupy a hydrophobic pocket within the active site of the proteasome, leading to the inhibition of its function and subsequent apoptosis of cancer cells.[8]

Caption: Proposed mechanism of anticancer activity.

Future Directions and Conclusion

The body of research surrounding the derivatives of this compound strongly suggests that the parent compound is a valuable scaffold with significant, yet largely unexplored, biological potential. The consistent emergence of antimicrobial, antifungal, and anticancer activities in its analogues warrants a focused investigation into the intrinsic properties of this compound itself.

Future research should prioritize the direct biological screening of this compound against a broad panel of bacterial, fungal, and cancer cell lines. Mechanistic studies should then be undertaken to elucidate the specific molecular targets and pathways through which it exerts its effects. Furthermore, the strategic chemical modification of the parent compound, guided by the structure-activity relationships observed in its derivatives, could lead to the development of a new generation of potent and selective therapeutic agents.

References

-

3-(1-Naphthoyl)Acrylic Acid as Substrate for the Synthesis of Novel Heterocyclic Compounds with Expected Antimicrobial Activity. (2017). ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents. (2024). PubMed. [Link]

-

Unravelling Supramolecular Photocycloaddition: Cavitand-Mediated Reactivity of 3-(Aryl)Acrylic Acids. PMC. [Link]

-

Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid. (2023). National Institutes of Health. [Link]

-

The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate). (2022). PMC. [Link]

-

Synthesis, characterization and antimicrobial activity of novel acrylic materials. (2016). ResearchGate. [Link]

-

Hydrogels with intrinsic antibacterial activity prepared from naphthyl anthranilamide (NaA) capped peptide mimics. (2022). ResearchGate. [Link]

-

(PDF) Inhibition of Acrylic Acid and Acrylate Autoxidation. (2025). ResearchGate. [Link]

-

Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. PMC. [Link]

-

Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]

-

Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022). MDPI. [Link]

-

Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid Stimulated by Solid-State [2 + 2] Photocycloaddition. (2024). MDPI. [Link]

-

Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. (2011). PubMed. [Link]

-

In Vitro Antifungal Evaluation of Seven Different Disinfectants on Acrylic Resins. (2025). ResearchGate. [Link]

-

Acrylic acid, an "antibiotic" principle in Phaeocystis blooms in antarctic waters. (1960). PubMed. [Link]

-

Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold. PMC. [Link]

-

Showing metabocard for Acrylic acid (HMDB0031647). Human Metabolome Database. [Link]

-

Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. [Link]

Sources

- 1. This compound | C13H10O2 | CID 1521748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13026-12-5 [chemicalbook.com]

- 3. This compound CAS#: 13026-12-5 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, DFT Calculations, and Biological Studies of New 2-Cyano-3-(Naphthalene-1-yl) Acryloyl Amide Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Proposed Mechanism of Action and Research Guide for 3-(1-Naphthyl)acrylic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery and chemical biology, some molecules are well-characterized, with clearly defined mechanisms of action, while others remain enigmatic. 3-(1-Naphthyl)acrylic acid falls into the latter category. Primarily documented as a pharmaceutical intermediate, its intrinsic biological activity and specific molecular targets are not extensively reported in publicly accessible literature.[1][2][3] This guide, therefore, deviates from a conventional whitepaper that would describe a known mechanism. Instead, it serves as an in-depth technical framework for the scientific community, proposing potential mechanisms of action based on first principles of medicinal chemistry and outlining a rigorous, actionable research plan to elucidate its true biological function. This document is designed to be a starting point for investigation, providing the theoretical and practical groundwork for future studies.

Molecular Architecture: A Tale of Two Moieties

The structure of this compound is a composite of two key chemical features: a bulky, hydrophobic naphthyl group and a reactive acrylic acid moiety. Understanding the potential contributions of each is fundamental to postulating its mechanism of action.

-

The Naphthyl Group: This large, aromatic system is known to participate in π-π stacking and hydrophobic interactions, which are critical for the binding of small molecules to protein targets.[4] In many active pharmaceutical ingredients, such aromatic structures are responsible for anchoring the molecule within a specific binding pocket, contributing significantly to affinity and selectivity. The naphthyl group's presence suggests that this compound may exhibit preferential binding to proteins with suitable hydrophobic pockets.[4]

-

The Acrylic Acid Moiety: As an α,β-unsaturated carboxylic acid, this functional group is an electrophilic center, making it susceptible to nucleophilic attack. This opens the possibility of covalent modification of biological macromolecules, most notably the cysteine residues in proteins, via a Michael addition reaction.[5] Such covalent interactions can lead to irreversible inhibition of enzyme activity or modulation of protein function. It is important to note, however, that some studies have found that simple acrylic acids, without an activating group, may have negligible channel activation via conjugate addition alone.[5]

Postulated Mechanisms of Action: An Evidence-Based Hypothesis

Given the molecule's structure, we can propose several plausible, albeit hypothetical, mechanisms of action that warrant experimental investigation.

Covalent Inhibition via Michael Addition

The most compelling hypothesis is that this compound acts as a covalent modifier of specific protein targets.

-

The Reaction: The electrophilic β-carbon of the acrylic acid is susceptible to attack by nucleophilic residues on a protein, such as the thiol group of cysteine.

-

The Target: The specificity of this interaction would be dictated by the binding affinity of the entire molecule, driven by the naphthyl group, to a particular protein. This would position the acrylic acid moiety in close proximity to a reactive cysteine residue within the protein's active or an allosteric site.

-

The Consequence: This covalent modification could lead to irreversible enzyme inhibition, disruption of protein-protein interactions, or altered protein conformation, thereby modulating a biological pathway. A similar mechanism of covalent modification of cysteine residues has been demonstrated for N-hydroxysuccinyl esters of acrylic and cinnamic acids in the activation of the TRPA1 ion channel.[5]

Figure 1: Hypothetical mechanism of covalent protein modification.

Competitive Inhibition Driven by Non-Covalent Interactions

Alternatively, this compound could function as a classical competitive inhibitor without forming a covalent bond.

-

The Interaction: In this scenario, the naphthyl group would be the primary driver of binding affinity, occupying a hydrophobic pocket in an enzyme's active site that would normally be occupied by the natural substrate. The acrylic acid moiety could contribute to binding through hydrogen bonding or electrostatic interactions.

-

The Consequence: By reversibly occupying the active site, the molecule would prevent the substrate from binding, thereby inhibiting the enzyme's catalytic activity. Studies on other naphthyl-containing compounds have demonstrated their role as potent, non-covalent inhibitors of enzymes like the proteasome, where the naphthyl group is crucial for activity.[4]

A Proposed Research Workflow for Mechanism of Action Elucidation

Figure 2: Proposed experimental workflow for MoA elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to determine if this compound exhibits any biological activity.

-

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay: Perform high-throughput screening across a diverse panel of human cancer cell lines, measuring cell viability (e.g., using an MTS or CellTiter-Glo assay).

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Rationale: This unbiased approach will reveal if the compound has cytotoxic or cytostatic effects and may point towards specific cancer types that are particularly sensitive, providing a clue to the underlying mechanism.

Phase 2: Target Identification and Deconvolution

If significant biological activity is observed, the next critical step is to identify the molecular target(s).

-

Protocol for Affinity-Based Methods:

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin), creating an affinity probe.

-

Pull-down: Incubate the probe with cell lysate, followed by capture of the probe and any bound proteins using streptavidin-coated beads.

-

Protein Identification: Elute the bound proteins and identify them using mass spectrometry.

-

-

Protocol for Chemoproteomics (if covalent binding is suspected):

-

Treatment: Treat live cells or cell lysates with this compound.

-

Lysis and Digestion: Lyse the cells and digest the proteome into peptides.

-

Enrichment: Use specialized chromatography to enrich for peptides that have been covalently modified by the compound.

-

Identification: Identify the modified peptides and the specific sites of modification using mass spectrometry.

-

Phase 3: Target Validation

Once putative targets are identified, it is crucial to validate the interaction.

-

Quantitative Data Summary:

| Assay Type | Parameter Measured | Purpose |

| Surface Plasmon Resonance (SPR) | KD (dissociation constant) | Quantify binding affinity and kinetics |

| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS | Characterize the thermodynamics of binding |

| Cellular Thermal Shift Assay (CETSA) | Tagg (aggregation temperature) | Confirm target engagement in a cellular context |

Phase 4: Elucidation of the Specific Mechanism

With a validated target, the precise mechanism of interaction can be determined.

-

Enzyme Kinetics: If the target is an enzyme, perform kinetic assays in the presence of varying concentrations of this compound to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible).

-

Structural Biology: Co-crystallize the target protein with this compound and solve the structure using X-ray crystallography to visualize the binding site and interactions at an atomic level.

Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be definitively established, its chemical structure provides a strong foundation for forming testable hypotheses. The proposed research workflow offers a comprehensive and systematic approach to unraveling its biological function. The insights gained from such studies will not only clarify the role of this specific molecule but could also provide a valuable chemical scaffold for the development of novel therapeutic agents. The scientific community is encouraged to undertake these investigations to transform this enigmatic intermediate into a well-understood pharmacological tool.

References

-

PubChem. This compound. National Institutes of Health.

-

Evaluation of antitumor potential of an anti-glypican-1 monoclonal antibody in preclinical lung cancer models reveals a distinct mechanism of action.

-

Sigma-Aldrich. This compound AldrichCPR.

-

ChemicalBook. This compound.

-

Thermo Scientific Alfa Aesar. This compound, 98% 10 g. Fisher Scientific.

-

Cattley, R. C., & Radinsky, R. (2004). Cancer therapeutics: understanding the mechanism of action. Toxicologic pathology, 32 Suppl 1, 116–121.

-

ChemicalBook. This compound CAS#: 13026-12-5.

-

Zhang, Y., et al. (2024). Shape Dependence of Photoresponsive Molecular Crystals Composed of Naphthyl Acrylic Acid Stimulated by Solid-State [2 + 2] Photocycloaddition. Molecules, 29(11), 2469.

-

Valgimigli, L., & Pratt, D. A. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 13(30), 8348-8357.

-

Shao, R. G., et al. (1997). UCN-01 enhances the in vitro toxicity of clinical agents in human tumor cell lines. International journal of cancer, 73(5), 707–713.

-

Inhibition of Acrylic Acid and Acrylate Autoxidation. ResearchGate.

-

TCI Chemicals. This compound.

-

Patsnap Synapse. What is the mechanism of action of Canakinumab?.

-